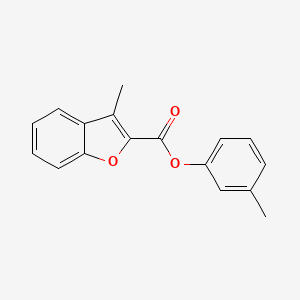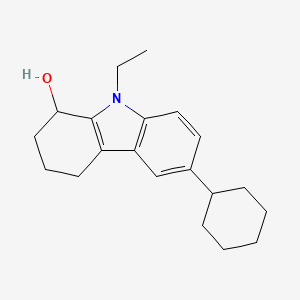![molecular formula C18H26N2O3S B4892053 1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine, also known as BCTC, is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. BCTC has been extensively studied for its role in pain sensation and its potential therapeutic applications.
Mecanismo De Acción
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine acts as a competitive antagonist of the TRPV1 ion channel, binding to a specific site on the channel and preventing its activation by stimuli such as heat or capsaicin. This inhibition of TRPV1 activity leads to a reduction in pain sensation and other physiological responses mediated by the channel.
Biochemical and Physiological Effects:
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects, including a reduction in pain sensation, inflammation, and cancer cell proliferation. It has also been shown to have effects on thermoregulation and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine is a useful tool for studying the TRPV1 ion channel and its role in pain sensation and other physiological processes. Its selectivity for TRPV1 over other ion channels makes it a valuable tool for investigating the specific role of TRPV1 in these processes. However, 1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine has limitations in terms of its potency and specificity, and its effects may be influenced by factors such as cell type and experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving 1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine and the TRPV1 ion channel. Some possible areas of investigation include the development of more potent and selective TRPV1 antagonists, the identification of novel TRPV1 activators and modulators, and the investigation of the role of TRPV1 in other physiological processes such as metabolism and immunity. Additionally, the therapeutic potential of TRPV1 modulation in pain management and other diseases continues to be an active area of research.
Métodos De Síntesis
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine can be synthesized using a multi-step process involving the reaction of a sulfonyl chloride with a piperazine derivative, followed by the addition of a cyclopropylcarbonyl group. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine has been widely used in scientific research to study the TRPV1 ion channel and its role in pain sensation. It has been shown to block TRPV1-mediated responses in a variety of in vitro and in vivo models, including cultured cells, isolated nerves, and animal models of pain. 1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine has also been used to investigate the role of TRPV1 in other physiological processes, such as thermoregulation, inflammation, and cancer.
Propiedades
IUPAC Name |
[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-3-4-15-5-9-17(10-6-15)24(22,23)20-13-11-19(12-14-20)18(21)16-7-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFVWWJRFBGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)


![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)

![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)